molecular formula C11H10 B046627 2-Methylnaphthalene CAS No. 91-57-6

2-Methylnaphthalene

Cat. No. B046627
CAS RN: 91-57-6
M. Wt: 142.2 g/mol
InChI Key: QIMMUPPBPVKWKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylnaphthalene and related compounds has been extensively studied, demonstrating a variety of methods for their production. One common approach involves the alkaline fusion of sodium 3-hydroxy-1-naphthalene sulfonate, sodium 4-hydroxy-2-naphthalene sulfonate, or disodium 1,3-naphthalene disulfonate. An efficient method for dihydroxylation of naphthalene involves photocatalytic oxidation in aqueous nano-TiO2 suspension. This process is recommended due to its simplicity and eco-friendly nature (Zhang You-lan, 2005).

Scientific Research Applications

  • Enantioselective Synthesis : The major metabolite of 2-methylnaphthalene oxidation by Pseudomonas putida has potential use in enantioselective synthesis, as found in the study by Deluca and Hudlický (1990) (Deluca & Hudlický, 1990).

  • Teratogenic, Carcinogenic, and Cytotoxic Effects : 2-Naphthalenemethanol, a reactive metabolite of 2-methylnaphthalene, is involved in its teratogenic, carcinogenic, and cytotoxic effects, as explored in a 2022 study by Li et al. (Li et al., 2022).

  • Catalytic Applications : NSCM, a type of catalyst, shows high efficiency for the selective oxidation of 2-methylnaphthalene, as demonstrated by Zang et al. (2020) (Zang et al., 2020).

  • Isomerization and Crystallization : A feasible process for preparing 2-methylnaphthalene from 1-methylnaphthalene through isomerization and crystallization was proposed by Sun et al. (2018), transforming waste into valuable assets (Sun et al., 2018).

  • Pulmonary Toxicity : A dose of 200 mg/kg of 2-methylnaphthalene caused bronchiolar necrosis and severe damage to the upper respiratory tract in mice, as studied by Griffin et al. (1981) (Griffin et al., 1981).

  • Oxidation to 2-Methyl-1,4-naphthoquinone : A study by Yamaguchi et al. (1985) showed that 2-methylnaphthalene can be oxidized to 2-Methyl-1,4-naphthoquinone with significant yields (Yamaguchi et al., 1985).

  • Anaerobic Degradation : According to Annweiler et al. (2000), anaerobic degradation of 2-methylnaphthalene produces succinic acid adducts and 2-naphthoic acid derivatives, similar to anaerobic toluene degradation (Annweiler et al., 2000).

  • New Catalyst System for Oxidation : Herrmann, Haider, and Fischer (1999) found that 2-methylnaphthalene is oxidized to 2-methyl-1,4-naphthoquinone by a new catalyst system in high yields and selectivity (Herrmann, Haider, & Fischer, 1999).

  • Refining Process : The refining process for 2-methylnaphthalene proposed by Sun, Saijian, and Gu (2017) involves isomerization, side-stream distillation, and extractive distillation, yielding a high mass fraction in the product (Sun, Saijian, & Gu, 2017).

  • Methylation Reaction Rate Constants : A study by Watanabe et al. (2017) revealed that nano-sized MTW-type zeolites exhibit higher 2-MN conversion and dimethylnaphthalene selectivity, improving reaction rate constants of 2-MN methylation (Watanabe et al., 2017).

Safety And Hazards

Exposure to 2-Methylnaphthalene may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract. It may also cause headaches, nausea, vomiting, diarrhea, anemia, jaundice, euphoria, dermatitis, visual disturbances, convulsions, and comatose . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

NASA has announced a greatly upgraded database for detecting and monitoring PAHs, including 2-methylnaphthalene, in the universe . According to NASA scientists, over 20% of the carbon in the universe may be associated with PAHs, possible starting materials for the formation of life . This suggests that 2-Methylnaphthalene and other PAHs could play a significant role in future astrobiological research .

properties

IUPAC Name

2-methylnaphthalene
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InChI

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3
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InChI Key

QIMMUPPBPVKWKM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=CC=CC=C2C=C1
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Molecular Formula

C11H10
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DSSTOX Substance ID

DTXSID4020878
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Molecular Weight

142.20 g/mol
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Physical Description

2-methylnaphthalene is a white crystalline solid. (NTP, 1992), Liquid, Crystals; [ACGIH], CRYSTALS., White crystalline solid.
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Boiling Point

466 to 468 °F at 760 mmHg (NTP, 1992), 241.1 °C, 241 °C, 466-468 °F
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Flash Point

208 °F (NTP, 1992), 98 °C (208.4 °F) Closed cup, 208 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 24.6 mg/L at 25 °C, Miscible with alcohol and ether, Solubility in water, g/100ml at 25 °C: 0.003
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Density

1.0058 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0058 at 20 °C/4 °C, Relative density (water = 1): 1.00, 1.0058
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Vapor Pressure

0.05 [mmHg], 0.055 mm Hg at 25 °C, Vapor pressure, Pa at °C: 9
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Product Name

2-Methylnaphthalene

Color/Form

Monoclinic crystals from alcohol, Solid or crystalline

CAS RN

91-57-6, 7419-61-6
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Melting Point

94.3 °F (NTP, 1992), 34.6 °C, 35 °C, 94.3 °F
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Synthesis routes and methods I

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
Yield
1

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
88

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
95

Synthesis routes and methods IV

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
88

Synthesis routes and methods V

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnaphthalene
Reactant of Route 2
2-Methylnaphthalene
Reactant of Route 3
2-Methylnaphthalene
Reactant of Route 4
2-Methylnaphthalene
Reactant of Route 5
2-Methylnaphthalene
Reactant of Route 6
2-Methylnaphthalene

Citations

For This Compound
19,100
Citations
JP McCullough, HL Finke, JF Messerly… - The Journal of …, 1957 - ACS Publications
… in 1-methylnaphthalene, 2-methylnaphthalene and cfs-… in 1- and 2methylnaphthalene and as-dccahydronaphthalene. … with 85% transposed to crystals I; 2-methylnaphthalene, 288.54K. …
Number of citations: 164 pubs.acs.org
L Jin, X Zhou, H Hu, B Ma - Catalysis Communications, 2008 - Elsevier
Mesoporous ZSM-5 was prepared by NaOH-treatment of ZSM-5 and examined for selective synthesis of 2,6-dimethylnaphthalene (2,6-DMN). The results showed that mesopores were …
Number of citations: 58 www.sciencedirect.com
CE Cerniglia, KJ Lambert, DW Miller… - Applied and …, 1984 - Am Soc Microbiol
… indicated that over a 72-h period, 9.8% of 2-methylnaphthalene … of the metabolites of 2-methylnaphthalene that were extractable with … elegans with 2-methylnaphthalene under an 18O2 …
Number of citations: 50 journals.asm.org
L Jin, Y Fang, H Hu - Catalysis Communications, 2006 - Elsevier
… Methylation of 2-methylnaphthalene (MN) for selective synthesis of 2,6-dimethylnaphthalene (2,6-DMN), a feedstock of high performance polymeric materials such as …
Number of citations: 60 www.sciencedirect.com
E Annweiler, A Materna, M Safinowski… - Applied and …, 2000 - Am Soc Microbiol
… The conversion of 2-methylnaphthalene to naphthyl-2-methyl… under anaerobic conditions 2-methylnaphthalene is activated … anaerobic degradation of 2-methylnaphthalene analogous to …
Number of citations: 195 journals.asm.org
MC Mahajan, PS Phale, CS Vaidyanathan - Archives of microbiology, 1994 - Springer
… 2-methylnaphthalene as the sole source of carbon and energy. In order to deduce the pathways for the biodegradation of 1- and 2-methylnaphthalene, … 1- and 2-methylnaphthalene. We …
Number of citations: 119 link.springer.com
T Komatsu, Y Araki, S Namba, T Yashima - Stud. Surf. Sci. Catal, 1994 - hero.epa.gov
Methylation of 2-methylnaphthalene with methanol to produce 2, 6-dimethylnaphthalene was studied on ZSM-5 and MFI-type metallosilicates. High selectivity for the formation of 2, 6-…
Number of citations: 78 hero.epa.gov
K Möller, G Wienhöfer, F Westerhaus, K Junge… - Catalysis today, 2011 - Elsevier
… Clearly, air is an ideal oxidant and several catalytic routes for the oxidation of 2-methylnaphthalene 3 and TMP 1 to the corresponding quinones (2 and 4) have been developed [7], [9], [18], [23] …
Number of citations: 44 www.sciencedirect.com
E Annweiler, W Michaelis… - Applied and …, 2002 - Am Soc Microbiol
… 2-methylnaphthalene by a sulfate-reducing freshwater culture (1). It was demonstrated that 2-methylnaphthalene … of naphthalene and 2-methylnaphthalene proceeds via reduction of the …
Number of citations: 189 journals.asm.org
CE Cerniglia, JP Freeman, JR Althaus… - Archives of …, 1983 - Springer
… of either 1- or 2-methylnaphthalene oxidized both compounds at … The extent of 1- and 2-methylnaphthalene metabolism to … strain PR-6 with 2-methylnaphthalene and molecular oxygen-…
Number of citations: 47 link.springer.com

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